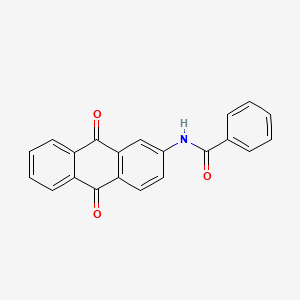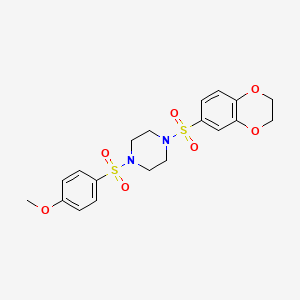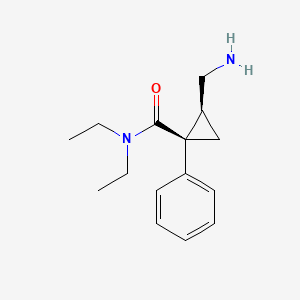
2-辛炔腺苷
描述
YT-146 是一种已知作为腺苷 A2A 受体激动剂的化合物。 该受体是腺苷受体家族的一部分,在各种生理过程中发挥着至关重要的作用,包括心血管功能、神经传递和免疫反应 。YT-146 正在探索其在治疗心血管疾病、眼部疾病和其他疾病方面的潜在治疗应用。
科学研究应用
化学: 用作研究腺苷受体相互作用和开发新的合成方法的模型化合物。
生物学: 研究其对细胞信号通路的影响及其调节免疫反应的潜力。
医学: 由于其激活腺苷 A2A 受体的能力,探索作为心血管疾病、眼部疾病和其他疾病的治疗剂。
工业: 在开发新药物方面以及作为药物发现的工具方面具有潜在应用。
作用机制
YT-146 通过与腺苷 A2A 受体结合并激活该受体来发挥其作用。这种激活会触发一系列细胞内信号传导事件,包括腺苷酸环化酶的激活,从而增加环磷酸腺苷 (cAMP) 水平。 升高的 cAMP 水平会导致各种生理反应,例如血管舒张、抗炎作用和神经递质释放的调节 .
生化分析
Biochemical Properties
2-Octynyladenosine interacts with adenosine receptors, specifically the A1 and A2 subtypes . These receptors are proteins that play crucial roles in various biochemical reactions. The interaction between 2-Octynyladenosine and these receptors can influence several biochemical processes. For example, it has been found to preserve the energy-producing ability of mitochondria during ischemia in the myocardium .
Cellular Effects
2-Octynyladenosine has been shown to have significant effects on various types of cells and cellular processes. In particular, it has been found to improve postischemic recovery of left ventricular developed pressure in rat hearts . This suggests that 2-Octynyladenosine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Octynyladenosine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been suggested that the cardioprotective effects of 2-Octynyladenosine are exerted via cardiac A1 adenosine receptor stimulation and the activation of protein kinase C .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Octynyladenosine have been observed over time. For instance, preischemic treatment with 2-Octynyladenosine has been shown to significantly improve postischemic recovery in rat hearts . This suggests that 2-Octynyladenosine has long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-Octynyladenosine have been studied in animal models at different dosages. It has been found that 2-Octynyladenosine dose-dependently improved postischemic recovery of the left ventricular developed pressure in rat hearts .
Metabolic Pathways
2-Octynyladenosine is involved in several metabolic pathways. It has been shown to attenuate the sodium lactate-induced decrease in mitochondrial energy-producing ability and the increase in mitochondrial sodium concentration in myocardial skinned fibers .
Transport and Distribution
The transport and distribution of 2-Octynyladenosine within cells and tissues are crucial aspects of its function. It has been suggested that 2-Octynyladenosine may attenuate sodium influx to myocardial mitochondria in ischemic cardiac cells .
准备方法
合成路线和反应条件
YT-146 的合成通常涉及多个步骤,从市售前体开始。该过程通常包括:
核心结构的形成: 此步骤涉及通过一系列缩合和环化反应构建分子的中心支架。
官能团修饰: 引入或修饰各种官能团以实现所需的化学性质。这可能涉及卤化、烷基化或酰化反应。
纯化: 使用重结晶、色谱或蒸馏等技术对最终产物进行纯化,以确保高纯度和产量。
工业生产方法
在工业环境中,YT-146 的生产将使用优化的反应条件进行放大,以最大限度地提高产量并降低成本。这涉及:
间歇式或连续流反应器: 这些反应器允许精确控制反应参数,例如温度、压力和反应物浓度。
自动化纯化系统: 这些系统简化了纯化过程,确保了一致的质量并降低了人工成本。
化学反应分析
反应类型
YT-146 会经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 用另一个官能团取代一个官能团,通常由亲核或亲电试剂促进。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢和三氧化铬。
还原: 硼氢化钠、氢化铝锂和催化氢化。
取代: 卤化剂(例如氯、溴)、烷基化剂(例如碘甲烷)和酰化剂(例如乙酸酐)。
主要产品
从这些反应中形成的主要产物取决于 YT-146 中存在的特定官能团和反应条件。例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或胺。
相似化合物的比较
类似化合物
CGS-21680: 另一种具有类似药理学特性的腺苷 A2A 受体激动剂。
NECA (5'-N-乙基羧酰胺腺苷): 一种非选择性腺苷受体激动剂,激活多个腺苷受体亚型。
雷加登松: 一种选择性腺苷 A2A 受体激动剂,在临床用作心肌灌注成像的药理应激剂。
YT-146 的独特性
YT-146 由于其对腺苷 A2A 受体的特定结合亲和力和选择性而独一无二。这种选择性使其成为研究该受体的生理和药理作用以及开发具有更少脱靶效应的靶向治疗方法的宝贵工具,与非选择性激动剂相比。
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGGIHKSKVAPEY-XKLVTHTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238211 | |
| Record name | YT 146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90596-75-1 | |
| Record name | YT 146 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90596-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YT 146 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090596751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | YT 146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)

![10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B1663786.png)
![12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE](/img/structure/B1663787.png)



![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)


![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE](/img/structure/B1663800.png)

